

# 3-(Trifluoromethyl)styrene CAS number 402-24-4

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)styrene

Cat. No.: B1348526

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An In-depth Technical Guide to **3-(Trifluoromethyl)styrene** (CAS 402-24-4)

## Introduction

**3-(Trifluoromethyl)styrene**, with CAS number 402-24-4, is a fluorinated organic compound that serves as a crucial building block in modern organic synthesis and material science.<sup>[1]</sup> Its structure, featuring a vinyl group attached to a benzene ring substituted with a trifluoromethyl (CF<sub>3</sub>) group, imparts unique chemical properties. The trifluoromethyl group is a key pharmacophore in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.<sup>[2][3]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for **3-(Trifluoromethyl)styrene**, tailored for professionals in research and drug development.

## Chemical and Physical Properties

**3-(Trifluoromethyl)styrene** is a colorless liquid characterized by its hydrophobicity and solubility in common organic solvents.<sup>[1]</sup> The presence of the electron-withdrawing trifluoromethyl group significantly influences its reactivity.<sup>[1]</sup>

Table 1: General Properties of **3-(Trifluoromethyl)styrene**

Property	Value	Reference
CAS Number	<b>402-24-4</b>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	172.15 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
IUPAC Name	1-ethenyl-3-(trifluoromethyl)benzene	<a href="#">[1]</a> <a href="#">[6]</a>
Synonyms	3-Vinylbenzotrifluoride, m-Trifluoromethylstyrene	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
SMILES	<chem>C=CC1=CC(=CC=C1)C(F)(F)F</chem>	<a href="#">[1]</a>

| InChI Key | ARHOUIHKWELMD-UHFFFAOYSA-N |[\[1\]](#)[\[6\]](#) |

Table 2: Physical and Spectroscopic Properties

Property	Value	Reference
Appearance	<b>Clear, colorless liquid</b>	<a href="#">[6]</a> <a href="#">[10]</a>
Boiling Point	~65 °C at 40 mmHg	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density	1.161 g/mL at 25 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Refractive Index (n <sup>20</sup> /D)	1.465	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Flash Point	42 °C	<a href="#">[8]</a> <a href="#">[11]</a>
Spectroscopic Data	<sup>1</sup> H NMR, <sup>13</sup> C NMR, IR, MS data are available	<a href="#">[7]</a> <a href="#">[12]</a>

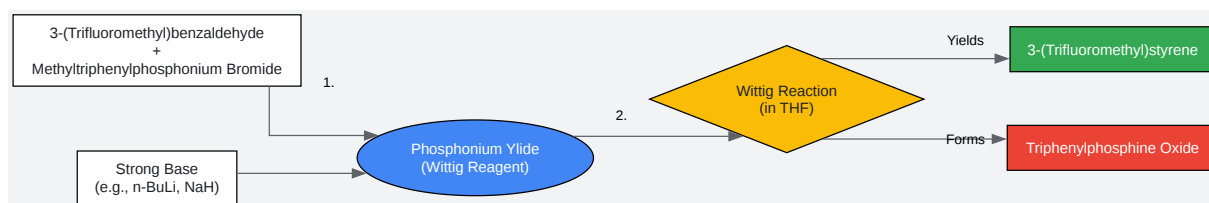
| Stabilizer | Often contains ~100 ppm 4-tert-Butylcatechol |[\[6\]](#)[\[9\]](#) |

## Synthesis of 3-(Trifluoromethyl)styrene

The synthesis of **3-(Trifluoromethyl)styrene** can be accomplished through several established organic chemistry reactions. The Wittig reaction is a classic and reliable method.

## Synthesis Workflow: Wittig Reaction

The Wittig reaction provides a robust method for synthesizing alkenes from aldehydes or ketones.[13][14] In this case, 3-(trifluoromethyl)benzaldehyde is reacted with a phosphonium ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.



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Caption: Wittig reaction workflow for synthesizing **3-(trifluoromethyl)styrene**.

## Key Reactions and Applications

Due to its vinyl group and the electron-withdrawing CF<sub>3</sub> group, **3-(trifluoromethyl)styrene** is a versatile monomer and synthetic intermediate.[1]

### Polymer Chemistry

The compound is used as a monomer to synthesize fluorinated polymers.[15] These polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for applications such as flame retardants and materials for optical films and lenses.[1][9]

### Organic Synthesis and Drug Development

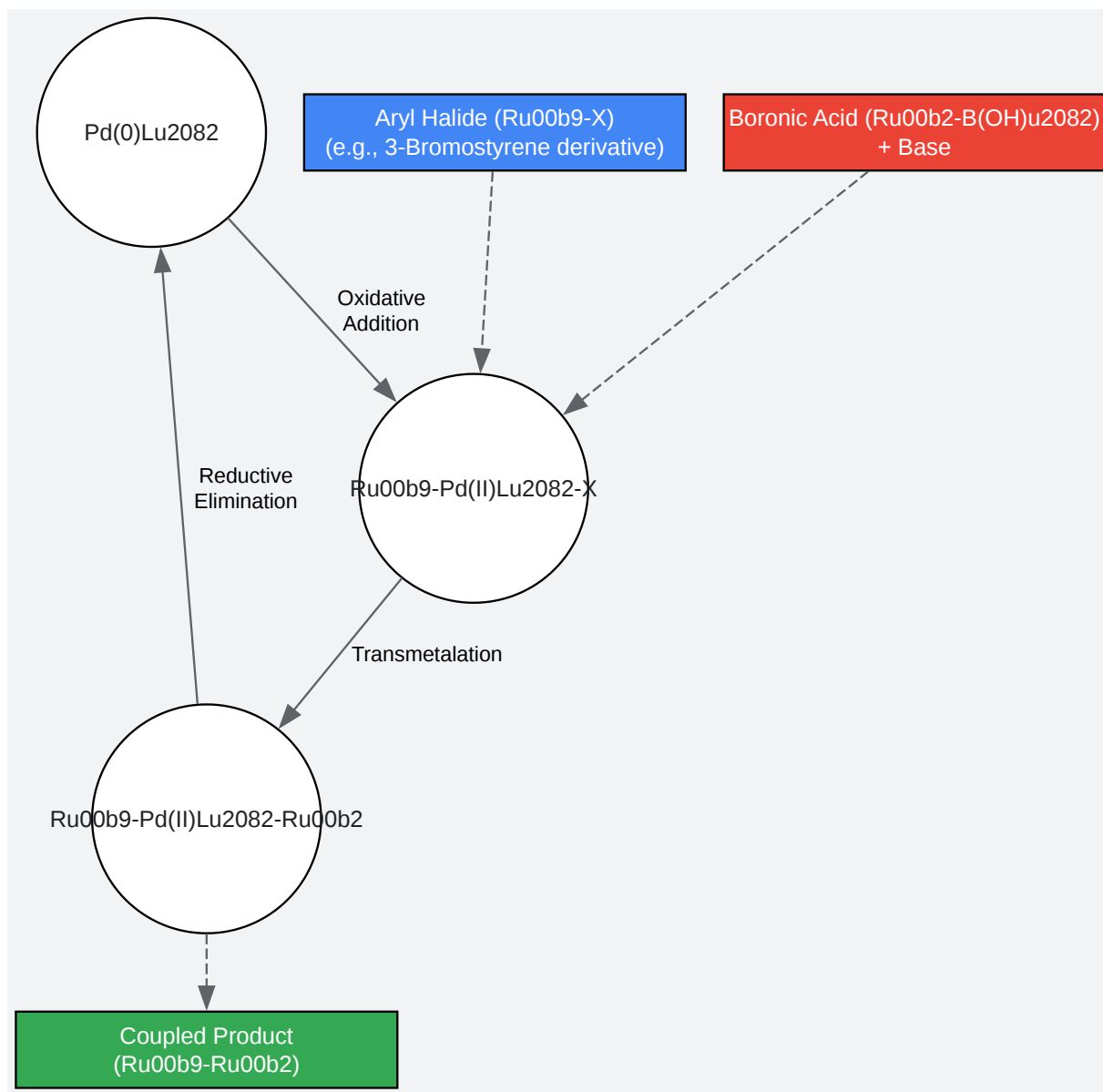
In organic synthesis, **3-(trifluoromethyl)styrene** is a valuable intermediate for creating more complex fluorinated molecules.[1] It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing carbon-carbon bonds.[16][17]

- Heck Reaction: Couples the styrene with organohalides to form substituted alkenes.[16][17]

- Suzuki-Miyaura Coupling: Reacts the styrene (as a halide or triflate derivative) with boronic acids.[\[18\]](#)[\[19\]](#)
- Hydrotrifluoromethylation: A photoredox-catalyzed reaction can add a trifluoromethyl group across the double bond.[\[20\]](#)[\[21\]](#)

## Reaction Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical manufacturing.[\[22\]](#) The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis and subsequent reaction of **3-(Trifluoromethyl)styrene**.

### Protocol 1: Synthesis via Wittig Reaction

This protocol outlines the synthesis of **3-(Trifluoromethyl)styrene** from 3-(trifluoromethyl)benzaldehyde.[\[13\]](#)[\[23\]](#)

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- 3-(Trifluoromethyl)benzaldehyde
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
- Add n-BuLi (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide. Stir at 0 °C for 1 hour.
- Aldehyde Addition: Add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
- Quenching: Carefully quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Workup: Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to yield pure **3-(Trifluoromethyl)styrene**. The primary byproduct, triphenylphosphine oxide, can be challenging to remove and may require careful chromatography or alternative precipitation methods.[\[24\]](#)

## Protocol 2: Heck Cross-Coupling Reaction

This protocol describes a typical Heck reaction using **3-(Trifluoromethyl)styrene** as a substrate.[\[16\]](#)[\[17\]](#)

Materials:

- **3-(Trifluoromethyl)styrene** (1.0 eq)
- Aryl halide (e.g., Iodobenzene, 1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 2-5 mol%)
- Triphenylphosphine ( $\text{PPh}_3$ , 4-10 mol%)
- Triethylamine ( $\text{Et}_3\text{N}$ , 2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Setup: To a flame-dried Schlenk flask, add Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, and the aryl halide under an argon atmosphere.
- Solvent and Reagents: Add anhydrous DMF, followed by **3-(Trifluoromethyl)styrene** and triethylamine via syringe.
- Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired cross-coupled product.

## Safety and Handling

**3-(Trifluoromethyl)styrene** is a flammable liquid and an irritant.<sup>[25][26]</sup> Proper safety precautions are mandatory.

Table 3: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Reference
Flame	H226	Flammable liquid and vapor	<sup>[7][25]</sup>
Exclamation Mark	H315	Causes skin irritation	<sup>[7][25]</sup>
Exclamation Mark	H319	Causes serious eye irritation	<sup>[7][25]</sup>

| Exclamation Mark | H335 | May cause respiratory irritation <sup>[7][25]</sup> |

Handling and Storage:



- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25] Keep away from heat, sparks, open flames, and other ignition sources.[26] Use explosion-proof electrical and lighting equipment.[25]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[26] The compound is often stabilized with an inhibitor like 4-tert-butylcatechol to prevent polymerization.[6][9]

## Conclusion

**3-(Trifluoromethyl)styrene** is a highly valuable compound in chemical research and development. Its unique combination of a reactive vinyl group and a metabolically robust trifluoromethyl substituent makes it an important monomer for advanced polymers and a versatile intermediate for synthesizing complex organic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in the laboratory and industry.

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